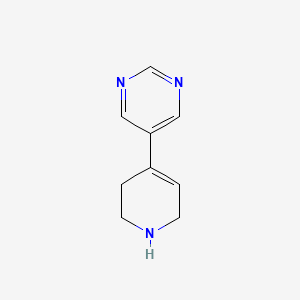

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine

Description

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine |

InChI |

InChI=1S/C9H11N3/c1-3-10-4-2-8(1)9-5-11-7-12-6-9/h1,5-7,10H,2-4H2 |

InChI Key |

HUMAHMLQFPNJRR-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC=C1C2=CN=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine involves several steps, often starting from simpler pyrimidine or tetrahydropyridine derivatives. Here are some common methods:

Synthesis from Pyrimidine Derivatives

One approach involves modifying existing pyrimidine derivatives. For example, starting with 2-methylpyrimidine, one can introduce a bromine atom at the 5-position, followed by coupling reactions to attach the tetrahydropyridine moiety.

Steps:

- Bromination of 2-Methylpyrimidine : React 2-methylpyrimidine with bromine in acetic acid to obtain 5-bromo-2-methylpyrimidine.

- Coupling with Tetrahydropyridine Derivative : Use a suitable coupling agent to attach a tetrahydropyridine derivative to the brominated pyrimidine.

Synthesis via Tetrahydropyridine Derivatives

Another method involves starting with tetrahydropyridine derivatives and attaching them to pyrimidine rings. This often involves multiple steps, including debenzylation if benzyl-protected intermediates are used.

Steps:

- Debenzylation : If starting with a benzyl-protected tetrahydropyridine derivative, remove the benzyl group using hydrogenation.

- Coupling with Pyrimidine : Use a coupling reaction to attach the tetrahydropyridine derivative to a pyrimidine ring.

Detailed Synthesis Protocol

Here is a detailed protocol based on the synthesis route involving 2-methylpyrimidine:

Synthesis of 5-Bromo-2-Methylpyrimidine

Synthesis of 1-Benzyl-4-(2-Methylpyrimidine-5-Base) Piperidine

- Materials : 5-bromo-2-methylpyrimidine, N-benzylpiperidine ketone, n-Butyl Lithium, tetrahydrofuran (THF).

- Procedure : React 28g of 5-bromo-2-methylpyrimidine with 2.5M n-Butyl Lithium in THF at -78°C. Add a tetrahydrofuran solution of N-benzylpiperidine ketone and stir for 3 hours. Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride. Extract with ethyl acetate and concentrate.

Synthesis of 5-(1-Benzyl-1,2,3,6-Tetrahydropyridine-4-Base)-2-Methylpyrimidine

- Materials : 1-benzyl-4-(2-methylpyrimidine-5-base)piperidine, ethanol, hydrochloric acid.

- Procedure : Reflux 35g of the piperidine derivative in ethanol with concentrated hydrochloric acid for 4 hours. Neutralize with sodium hydrogen carbonate and extract with methylene dichloride. Concentrate and purify by silica gel column chromatography.

Final Debenzylation Step

Research Findings and Applications

Compounds like 5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine are of interest for their potential biological activities, including neuroprotective effects and receptor binding properties. The synthesis of such compounds often involves optimizing reaction conditions to achieve high yields and purity.

Biological Activities

- Neuroprotection : Derivatives of pyrimidine and tetrahydropyridine have shown promise in neuroprotection, which could be beneficial for treating neurodegenerative diseases.

- Receptor Binding : Some compounds exhibit high affinity for specific receptors, such as serotonin receptors, which can lead to therapeutic applications.

Data Tables

Table 1: Synthesis Yields of Key Intermediates

| Intermediate | Yield (%) |

|---|---|

| 5-Bromo-2-Methylpyrimidine | 80-90 |

| 1-Benzyl-4-(2-Methylpyrimidine-5-Base) Piperidine | 70-75 |

| 5-(1-Benzyl-1,2,3,6-Tetrahydropyridine-4-Base)-2-Methylpyrimidine | 60-65 |

| Final Product | 50-55 |

Table 2: Physical Properties of Final Product

| Property | Value |

|---|---|

| Melting Point (°C) | 120-125 |

| Molecular Weight | 216.27 g/mol |

| Solubility | Soluble in ethanol and methanol |

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated analogs.

Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce tetrahydropyridine derivatives .

Scientific Research Applications

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Industry: It may be used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the endoplasmic reticulum stress pathway and the NF-kB inflammatory pathway, thereby exerting neuroprotective and anti-inflammatory effects . The compound’s interaction with proteins such as ATF4 and NF-kB has been confirmed through molecular docking studies .

Comparison with Similar Compounds

Structural and Pharmacological Differences

Core Modifications: The parent compound lacks bulky substituents on the tetrahydropyridine ring, contributing to its lower molecular weight (200.2 g/mol) compared to derivatives like the tert-butyl (300.4 g/mol) and isopropyl (393.4 g/mol) analogues .

Biological Activity: The tert-butyl analogue exhibits improved potency (denoted by ** in CBA IC50), likely due to the carbamate group stabilizing interactions with hydrophobic kinase domains. The isopropyl derivative demonstrates the highest activity (* in CBA IC50), attributed to synergistic effects of the methoxypyridinyl substituent and carbamate moiety, which may enhance solubility and target affinity . In contrast, the unsubstituted 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine shows weaker activity (>0.3 mM CBA IC50), underscoring the importance of substituent optimization for pharmacological efficacy .

Comparison with Heterocyclic Derivatives from Recent Syntheses

Recent synthetic efforts (2023) have produced pyrimidine derivatives fused with coumarin and tetrazole moieties, such as:

- 6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i)

- 1,5-dimethyl-4-(5-(4-(6-(coumarin-3-yl)-2-thioxo-2,3-dihydropyrimidin-4-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (4j)

These compounds exhibit distinct properties:

- Fluorescence: Coumarin-containing derivatives (e.g., 4i, 4j) display strong fluorescence, enabling applications in bioimaging, unlike the non-fluorescent 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine .

Biological Activity

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Properties

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine has the molecular formula C9H12N3 and is characterized by a pyrimidine ring fused with a tetrahydropyridine moiety. This unique structure contributes to its potential biological activities, including neuroprotective and anti-inflammatory properties.

The biological activity of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine is primarily attributed to its interaction with various molecular targets:

- Inhibition of ER Stress : It has been shown to inhibit endoplasmic reticulum (ER) stress pathways, which are often implicated in neurodegenerative diseases.

- Anti-inflammatory Effects : The compound modulates inflammatory pathways by inhibiting the NF-kB pathway and reducing the production of pro-inflammatory cytokines such as TNF-α .

- Neuroprotective Properties : Research indicates that it may protect neuronal cells from apoptosis by modulating apoptotic markers like cleaved caspase-3 .

Antidepressant Properties

Recent studies have highlighted the potential of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine as an antidepressant. The compound exhibits affinity for serotonin receptors (5-HT), suggesting its role in modulating serotonin levels in the brain. This mechanism is crucial for developing multi-target antidepressants .

Anticancer Activity

Pyrimidine derivatives have been recognized for their anticancer properties. In vitro studies have demonstrated that 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine can inhibit the proliferation of various cancer cell lines including HeLa and MCF-7 by inducing cell cycle arrest at the G2/M phase .

Antimicrobial Effects

The compound also shows promising antimicrobial activity against certain bacterial strains. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.